2,4-Difluoro-3-methylbenzenethiol
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Overview
Description
2,4-Difluoro-3-methylbenzenethiol is an organic compound with the molecular formula C7H6F2S It is a derivative of benzenethiol, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methylbenzenethiol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with a thiol reagent under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,4-difluoronitrobenzene
Reagent: Thiol reagent (e.g., sodium thiolate)
Conditions: Basic conditions (e.g., sodium hydroxide in ethanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methylbenzenethiol depends on its specific application. In general, the compound can interact with various molecular targets through its thiol group, which can form covalent bonds with proteins or other biomolecules. The fluorine atoms may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzenethiol
- 3,5-Difluorobenzenethiol
- 4-Methylbenzenethiol
- 2,4-Dimethylbenzenethiol
Uniqueness
2,4-Difluoro-3-methylbenzenethiol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring
Properties
Molecular Formula |
C7H6F2S |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2,4-difluoro-3-methylbenzenethiol |
InChI |
InChI=1S/C7H6F2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
InChI Key |
GSDJBDIANVNUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)S)F |
Origin of Product |
United States |
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